L-3,5-Diiodotyrosine ethyl ester hydrochloride L-3,5-Diiodotyrosine ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 74051-47-1
VCID: VC21537586
InChI: InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
SMILES: CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Molecular Formula: C11H14ClI2NO3
Molecular Weight: 497.49 g/mol

L-3,5-Diiodotyrosine ethyl ester hydrochloride

CAS No.: 74051-47-1

VCID: VC21537586

Molecular Formula: C11H14ClI2NO3

Molecular Weight: 497.49 g/mol

* For research use only. Not for human or veterinary use.

L-3,5-Diiodotyrosine ethyl ester hydrochloride - 74051-47-1

Description

L-3,5-Diiodotyrosine ethyl ester hydrochloride is a synthetic derivative of the naturally occurring amino acid L-tyrosine, specifically iodinated at the 3 and 5 positions of the aromatic ring. This compound is notable for its applications in biochemical research, particularly in the context of thyroid hormone analogs and their metabolism .

Synthesis of L-3,5-Diiodotyrosine Ethyl Ester Hydrochloride

The synthesis of this compound typically involves two main steps:

  • Iodination of L-Tyrosine: This step involves the introduction of iodine atoms at the 3 and 5 positions of the tyrosine molecule. Iodine and an oxidizing agent such as sodium iodate are used under acidic conditions.

  • Esterification: The resulting diiodotyrosine is then esterified using ethanol and hydrochloric acid to form the ethyl ester hydrochloride.

Industrial Production

Industrial production methods are similar to laboratory synthesis but are scaled up. The process requires careful control of reaction conditions to ensure high yield and purity, with purification typically achieved through recrystallization or chromatography techniques.

Chemical Reactions and Applications

L-3,5-Diiodotyrosine ethyl ester hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Applications in Research

  • Thyroid Hormone Research: It serves as a precursor in the synthesis of thyroid hormones, aiding in the study of thyroid function and disorders .

  • Diagnostic Imaging: Its iodinated nature makes it suitable for use in radiolabeled compounds for imaging studies, particularly in nuclear medicine .

  • Pharmaceutical Development: It is used in drug formulation processes for treatments related to thyroid dysfunction .

  • Biochemical Assays: Valuable in assays measuring enzyme activity related to iodinated compounds .

Biological Activity and Mechanism of Action

The biological activity of L-3,5-Diiodotyrosine ethyl ester hydrochloride is primarily linked to its structural similarity to thyroid hormones. It interacts with thyroid hormone receptors, influencing metabolic processes and potentially affecting conditions such as hypothyroidism and hyperthyroidism.

Comparison with Similar Compounds

CompoundDescriptionBiological Activity
3-Iodo-L-tyrosineMono-iodinated derivative of tyrosineLess potent thyroid hormone analog
3,3’,5,5’-Tetraiodothyroacetic acidFully iodinated derivativeDifferent biological activity, used in cancer research
N-Acetyl-3,5-diiodo-L-tyrosine ethyl esterStructurally similar with an acetyl groupPotential therapeutic applications

Safety and Handling

Handling L-3,5-Diiodotyrosine ethyl ester hydrochloride requires caution due to the presence of iodine, which can be irritating to the skin and eyes. Standard laboratory safety practices should be followed, including the use of protective gear and adherence to GHS classifications for skin and eye irritation .

Hazard Classification

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335) .

CAS No. 74051-47-1
Product Name L-3,5-Diiodotyrosine ethyl ester hydrochloride
Molecular Formula C11H14ClI2NO3
Molecular Weight 497.49 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1
Standard InChIKey ILBBOCVXEPIPBR-FVGYRXGTSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl
SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Canonical SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Synonyms 74051-47-1;L-3,5-Diiodotyrosineethylesterhydrochloride;3,5-Diiodo-L-tyrosineethylesterhydrochloride;Tyrosine,3,5-diiodo-,ethylester,hydrochloride,L-;AC1MHTQH;C11H13I2NO3.HCl;SCHEMBL2595594;CTK8G0460;H-Tyr(3,5-I2)-OEt.HCl;MolPort-003-909-554;5261AH;KM1588;AM82358;KB-28743;LS-158277;ethyl(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoatehydrochloride
PubChem Compound 3057569
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator